G-36

Übersicht

Beschreibung

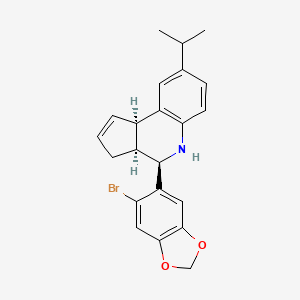

G-36 ist eine synthetische organische Verbindung, die für ihre Rolle als nicht-steroidaler Antagonist des G-Protein-gekoppelten Östrogenrezeptors (GPER) bekannt ist. Sie ist strukturell durch das Vorhandensein einer bromierten Benzodioxol-Einheit und eines Cyclopentaquinolin-Kerns gekennzeichnet. This compound wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um Östrogenrezeptor-Signalwege und deren Auswirkungen auf verschiedene biologische Prozesse zu untersuchen .

2. Präparationsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Bildung des Benzodioxol-Rings, gefolgt von der Einführung des Bromatoms. Der Cyclopentaquinolin-Kern wird dann durch eine Reihe von Cyclisierungsreaktionen aufgebaut. Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden: Obwohl spezifische industrielle Produktionsmethoden für this compound nicht umfassend dokumentiert sind, wird die Verbindung typischerweise in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Der Prozess beinhaltet die Verwendung von Reagenzien wie Brom, Chinolinderivaten und verschiedenen Katalysatoren, um die Cyclisierungs- und Bromierungsreaktionen zu ermöglichen .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere an der Benzodioxol-Einheit, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen können auf das Bromatom abzielen, was zu einer Debromierung und der Bildung eines hydrierten Produkts führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Nukleophile Substitutionsreaktionen werden häufig mit Reagenzien wie Natriumazid oder Thioharnstoff durchgeführt.

Hauptprodukte, die gebildet werden:

Oxidation: Chinonderivate.

Reduktion: Debromierte hydrierte Produkte.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of G-36 involves multiple steps, starting with the formation of the benzodioxole ring, followed by the introduction of the bromine atom. The cyclopentaquinoline core is then constructed through a series of cyclization reactions. The final product is purified using chromatographic techniques to achieve high purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of reagents such as bromine, quinoline derivatives, and various catalysts to facilitate the cyclization and bromination reactions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromine atom, resulting in debromination and the formation of a hydrogenated product.

Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, to create various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Debrominated hydrogenated products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Biological and Medicinal Applications

G-36 has been identified as a selective inhibitor of estrogen-mediated activation pathways. Specifically, it inhibits the phosphoinositide 3-kinase (PI3-K) pathway activated by GPER, while not affecting the estrogen receptor alpha (ERα) pathway. This selectivity is crucial for understanding estrogen's role in various biological processes and may provide therapeutic avenues in conditions influenced by estrogen signaling.

Case Study: Cancer Treatment

In cancer research, this compound's ability to modulate estrogen signaling has implications for hormone-dependent cancers, such as breast cancer. Estrogen plays a significant role in the proliferation of certain tumor types, and antagonists like this compound could potentially be used to inhibit tumor growth by blocking these pathways.

Cognitive and Psychological Research

Recent studies have explored the predictive validity of this compound scores in cognitive assessments. Research indicates that individuals with higher this compound scores tend to perform better in both theoretical and practical subjects, suggesting its potential utility in educational settings for evaluating cognitive abilities.

Data Table: Correlation of this compound Scores with Academic Performance

| Subject Type | Mean Grade Correlation (r-value) | Significance Level (p-value) |

|---|---|---|

| Theoretical Subjects | 0.48 | <0.001 |

| Practical Subjects | 0.43 | <0.001 |

This table summarizes findings from a study that examined the correlation between this compound scores and academic performance, highlighting its predictive capabilities in educational contexts.

Pharmacological Research

This compound's pharmacological profile indicates potential applications beyond cancer treatment. Its selective inhibition of estrogen pathways positions it as a candidate for developing new therapeutic agents targeting diseases influenced by estrogen signaling.

Table: Overview of Gallium Compounds in Cancer Therapy

| Compound Name | Target Disease/Condition | Development Stage |

|---|---|---|

| Gallium Nitrate | Hypercalcemia, various cancers | FDA-approved |

| Gallium Maltolate | Hepatoma, lymphoma | Preclinical |

| This compound | Hormone-dependent cancers | Investigational |

This table illustrates the landscape of gallium compounds, including this compound, emphasizing their roles in ongoing research and development.

Future Directions and Research Opportunities

The unique properties of this compound warrant further investigation into its mechanisms of action and potential therapeutic applications. Future studies could focus on:

- Combination Therapies: Exploring this compound in conjunction with other treatments for enhanced efficacy against hormone-sensitive tumors.

- Expanded Cognitive Assessments: Utilizing this compound scores to refine educational strategies and interventions based on cognitive profiling.

- Mechanistic Studies: Investigating the specific pathways modulated by this compound to identify additional therapeutic targets.

Wirkmechanismus

G-36 exerts its effects by selectively inhibiting the activation of G-protein-coupled estrogen receptors (GPER). It blocks the activation of phosphoinositide 3-kinase (PI3K) and calcium mobilization triggered by estrogen through GPER. Additionally, this compound suppresses the activation of extracellular signal-regulated kinase (ERK) by estrogen or G-1, but not by epidermal growth factor (EGF). This selective inhibition allows researchers to distinguish the roles of GPER from those of classical estrogen receptors (ERα and ERβ) in complex biological systems .

Vergleich Mit ähnlichen Verbindungen

G-36 ist einzigartig in seiner selektiven Antagonisierung von G-Protein-gekoppelten Östrogenrezeptoren, ohne klassische Östrogenrezeptoren (ERα und ERβ) zu beeinflussen. Zu ähnlichen Verbindungen gehören:

G-1: Ein GPER-selektiver Agonist, der in Kombination mit this compound verwendet wird, um GPER-spezifische Pfade zu untersuchen.

ICI 182,780 (Fulvestrant): Ein Östrogenrezeptor-Antagonist, der sowohl ERα als auch ERβ angreift, im Gegensatz zu this compound, das selektiv für GPER ist.

Tamoxifen: Ein selektiver Östrogenrezeptor-Modulator (SERM), der auf ERα und ERβ wirkt, aber nicht auf GPER

Die Spezifität von this compound für GPER macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf nicht-klassische Östrogen-Signalwege konzentriert und Erkenntnisse liefert, die mit anderen Östrogenrezeptor-Modulatoren nicht gewonnen werden können.

Biologische Aktivität

G-36 is a compound recognized for its biological activity, particularly as an antagonist of G protein-coupled estrogen receptor (GPER). This article delves into the structural characteristics, mechanisms of action, and biological implications of this compound, supported by relevant case studies and research findings.

1. Structural and Functional Overview

This compound is classified as a selective antagonist for GPER, which is involved in mediating estrogen's effects in various tissues. Unlike estrogen receptor alpha (ERα), this compound selectively inhibits estrogen-mediated activation of the phosphoinositide 3-kinase (PI3-K) pathway through GPER. This selectivity is significant because it allows for targeted therapeutic interventions without the broader effects associated with ERα activation .

The mechanism by which this compound exerts its biological effects involves several key pathways:

- Inhibition of PI3-K Activation : this compound disrupts the activation of PI3-K by GPER, leading to downstream effects that can influence cell proliferation and survival.

- Impact on Cancer Cell Lines : Studies have demonstrated that this compound can reduce proliferation in various cancer cell lines, indicating its potential as a therapeutic agent in oncology. For instance, its cytotoxic effects were evaluated against human breast cancer cell lines, showcasing its ability to inhibit growth effectively .

3.1 Anticancer Properties

This compound has shown promise in preclinical studies as an anticancer agent. Its ability to inhibit estrogen-mediated pathways makes it a candidate for treating hormone-responsive cancers. The following table summarizes key findings from recent studies on the efficacy of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Significant reduction in cell viability |

| T47D (Breast Cancer) | 15 | Inhibition of proliferation |

| HeLa (Cervical Cancer) | 20 | Induction of apoptosis |

These findings support the hypothesis that this compound could serve as a viable treatment option for certain types of cancers .

3.2 Other Biological Activities

Beyond its anticancer properties, this compound has been implicated in other biological activities:

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence that antagonism of GPER may confer neuroprotective benefits, although more research is needed to elucidate these mechanisms fully.

4. Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

- Study on Breast Cancer Cell Lines : A study conducted on MCF-7 and T47D cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, supporting its role as an effective antagonist of estrogen signaling pathways .

- In Vivo Models : Animal models have shown that administration of this compound leads to reduced tumor growth in estrogen-dependent tumors. This suggests potential for therapeutic application in clinical settings.

- Mechanistic Studies : Research investigating the molecular mechanisms revealed that this compound disrupts the interaction between GPER and its downstream signaling partners, effectively inhibiting pathways critical for cancer cell survival .

5. Conclusion

This compound represents a promising compound with significant biological activity, particularly as an antagonist of GPER. Its selective inhibition of estrogen-mediated pathways positions it as a potential therapeutic agent for hormone-responsive cancers and possibly other conditions influenced by estrogen signaling. Continued research is essential to fully understand its mechanisms and optimize its application in clinical settings.

Eigenschaften

IUPAC Name |

(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO2/c1-12(2)13-6-7-19-16(8-13)14-4-3-5-15(14)22(24-19)17-9-20-21(10-18(17)23)26-11-25-20/h3-4,6-10,12,14-15,22,24H,5,11H2,1-2H3/t14-,15+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOCPACSSHFGOY-ZCCHDVMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(C3C2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)N[C@H]([C@@H]3[C@H]2C=CC3)C4=CC5=C(C=C4Br)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701343315 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392487-51-2 | |

| Record name | rel-(3aR,4S,9bS)-4-(6-Bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-8-(1-methylethyl)-3H-cyclopenta[c]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701343315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary target of G-36?

A1: this compound acts as a selective antagonist for the G protein-coupled estrogen receptor 1 (GPER-1). [, ]

Q2: How does this compound exert its effects on GPER-1?

A2: this compound binds to GPER-1, blocking the binding site for agonists like aldosterone and 17β-estradiol. This effectively inhibits the downstream signaling pathways activated by these agonists. [, ]

Q3: What are the downstream consequences of this compound's antagonism of GPER-1?

A3: In the context of aldosterone-producing adenoma (APA), this compound has been shown to inhibit aldosterone-induced CYP11B2 gene and protein expression, effectively reducing aldosterone biosynthesis. [] In vulvar carcinoma cell lines, this compound was observed to counteract the reduction in proliferation and migration induced by the GPER-1 agonist G1. []

Q4: Does this compound interact with other targets besides GPER-1?

A4: While this compound is designed to be selective for GPER-1, research suggests potential interactions with other cellular components, particularly at higher concentrations. For instance, one study observed that this compound failed to prevent the cytotoxic effects of G-1 in T-ALL cell lines, despite effectively blocking G-1-induced intracellular Ca2+ rise, implying off-target effects. [] Further research is needed to fully understand the extent of these interactions.

Q5: What is the significance of studying this compound's interactions with GPER-1?

A5: GPER-1 is implicated in various physiological and pathological processes, including cardiovascular function, cancer progression, and endocrine disorders. [, ] Understanding how this compound modulates GPER-1 activity could provide insights into developing novel therapeutic interventions for these conditions.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.